4-Difluoromethoxy-4'-fluorobenzophenone
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Overview
Description
4-Difluoromethoxy-4’-fluorobenzophenone is an organic compound with the molecular formula C14H9F3O2. It is a derivative of benzophenone, where the phenyl rings are substituted with difluoromethoxy and fluorine groups.
Preparation Methods
The synthesis of 4-Difluoromethoxy-4’-fluorobenzophenone typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, along with water and hydrazine as reducing agents . This process is suitable for industrial production due to its high yield, low cost, and minimal pollution.
Chemical Reactions Analysis
4-Difluoromethoxy-4’-fluorobenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups using reducing agents like hydrazine.
Common reagents used in these reactions include sodium hydroxide, monochlorodifluoromethane, ferric oxide, and activated carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Difluoromethoxy-4’-fluorobenzophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Difluoromethoxy-4’-fluorobenzophenone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the epithelial-mesenchymal transformation induced by transforming growth factor-beta1 (TGF-β1) in lung epithelial cells. This inhibition is mediated through the reduction of Smad2/3 phosphorylation levels, which plays a key role in the pathogenesis of pulmonary fibrosis .
Comparison with Similar Compounds
4-Difluoromethoxy-4’-fluorobenzophenone can be compared with other similar compounds such as:
4,4’-Difluorobenzophenone: This compound has similar structural features but lacks the difluoromethoxy group, which may result in different chemical properties and reactivity.
4-(Difluoromethoxy)benzaldehyde: This compound contains a difluoromethoxy group but has an aldehyde functional group instead of a ketone, leading to different applications and reactivity.
The uniqueness of 4-Difluoromethoxy-4’-fluorobenzophenone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89076-28-8 |
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Molecular Formula |
C14H9F3O2 |
Molecular Weight |
266.21 g/mol |
IUPAC Name |
[4-(difluoromethoxy)phenyl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C14H9F3O2/c15-11-5-1-9(2-6-11)13(18)10-3-7-12(8-4-10)19-14(16)17/h1-8,14H |
InChI Key |
FNQGQZGRDMENSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)OC(F)F |
Origin of Product |
United States |
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